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molecular formula C6H8N2O B105479 5-Amino-2-methoxypyridine CAS No. 6628-77-9

5-Amino-2-methoxypyridine

Cat. No. B105479
M. Wt: 124.14 g/mol
InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N
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Patent
US07728002B2

Procedure details

A mixture of 1.83 g (14.7 mM) of 5-amino-2-methoxypyridine and 1.21 g (14.7 mM) of sodium acetate in 12 ml of acetic acid is prepared and 0.75 ml (14.7 mM) of bromine is added gently, with stirring and while maintaining at room temperature. The reaction mixture is kept stirring for 30 minutes, at room temperature, and 200 ml of saturated sodium thiosulfate solution are then added. The aqueous phase obtained is extracted twice with ethyl acetate. The combined organic phases are dried over magnesium sulfate and concentrated under reduced pressure. 3 g of the expected compound are obtained in the form of a violet-colored solid (quantitative yield).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([O:8][CH3:9])=[N:6][CH:7]=1.C([O-])(=O)C.[Na+].[Br:15]Br.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(O)(=O)C>[NH2:1][C:2]1[C:7]([Br:15])=[N:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1.83 g
Type
reactant
Smiles
NC=1C=CC(=NC1)OC
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.75 mL
Type
reactant
Smiles
BrBr
Step Three
Name
sodium thiosulfate
Quantity
200 mL
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared
STIRRING
Type
STIRRING
Details
The reaction mixture is kept stirring for 30 minutes, at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The aqueous phase obtained
EXTRACTION
Type
EXTRACTION
Details
is extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CC1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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